Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride

Description

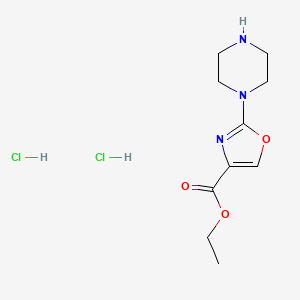

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperazine ring and an ethyl ester group, in its dihydrochloride salt form. This structure confers enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt. The compound is of interest in medicinal chemistry, particularly in the design of protease inhibitors, receptor modulators, and prodrugs, where the oxazole ring provides metabolic stability and the piperazine moiety enables interactions with biological targets via hydrogen bonding and ionic interactions .

Properties

IUPAC Name |

ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3.2ClH/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRSQLBEYZWXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate; dihydrochloride has been investigated for its role as a pharmacological agent, particularly as a bradykinin B1 receptor antagonist . This receptor is implicated in pain and inflammatory processes, making antagonists valuable for developing analgesic and anti-inflammatory therapies.

Case Study: Bradykinin B1 Antagonists

A study outlined in a patent (WO2010020556A1) describes derivatives of this compound that demonstrate efficacy in inhibiting bradykinin B1 receptors, which could lead to advancements in pain management therapies . The structural modifications of the compound enhance its binding affinity and specificity towards the target receptor.

Anticancer Research

Recent investigations have also highlighted the potential of Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate; dihydrochloride in anticancer research. The compound's ability to modulate specific signaling pathways involved in tumor growth makes it a candidate for further exploration.

Data Table: Anticancer Activity

Neurological Applications

The compound has shown promise in neurological research, particularly concerning its effects on neurotransmitter systems. Its structure allows it to interact with various receptors involved in mood regulation and cognitive function.

Case Study: Neurotransmitter Modulation

Research indicates that derivatives of Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate can influence serotonin and dopamine pathways. This modulation may provide therapeutic avenues for treating disorders such as depression and anxiety .

Synthesis and Structural Modifications

The synthesis of Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate; dihydrochloride involves several steps that can be optimized to enhance yield and purity. Structural modifications can lead to variations with improved pharmacokinetic properties.

Synthesis Overview

The synthetic route typically includes:

- Formation of the oxazole ring.

- Introduction of the piperazine moiety.

- Esterification to produce the final compound.

Mechanism of Action

The mechanism by which Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives with variations in substituents, heterocyclic cores, and salt forms. Key examples include:

Physicochemical Properties

- Solubility : The dihydrochloride salt form significantly improves aqueous solubility compared to neutral analogues (e.g., Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate) .

- Stability : The oxazole ring in the target compound confers greater metabolic stability than thiazole derivatives, which are more prone to oxidative degradation .

- Basicity : The piperazine group (pKa ~9.8) increases basicity relative to piperidine-containing analogues (pKa ~10.8), influencing pharmacokinetics and receptor binding .

Biological Activity

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride is characterized by the following chemical structure:

- Molecular Formula : C10H14Cl2N4O3

- Molecular Weight : 292.15 g/mol

- CAS Number : Not specifically listed but related compounds are referenced under similar CAS numbers.

The compound exhibits its biological activity primarily through modulation of various biochemical pathways. The oxazole ring is known for its ability to interact with biological targets, influencing cellular processes such as apoptosis and cell proliferation.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Ethyl 2-piperazin-1-yl-1,3-oxazole derivatives have shown potential in inhibiting certain enzymes involved in cancer progression.

- Receptor Modulation : The compound may act as a modulator for various receptors, including P2X receptors, which are implicated in pain signaling pathways.

Anticancer Activity

Research indicates that derivatives of ethyl 2-piperazin-1-yl-1,3-oxazole exhibit significant anticancer properties. A study reported that the compound demonstrated cytotoxic effects against several cancer cell lines:

The mechanism involves the activation of apoptotic pathways, evidenced by increased levels of p53 and caspase activation in treated cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains:

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Study on Anticancer Activity

In a notable study published in MDPI, researchers synthesized several derivatives of ethyl 2-piperazin-1-yl-1,3-oxazole and evaluated their anticancer properties against the MCF-7 cell line. The study found that structural modifications significantly influenced the compounds' potency, with some derivatives showing IC50 values comparable to established chemotherapeutics like Tamoxifen .

Research on Pain Modulation

Another research effort focused on the role of piperazine derivatives in modulating P2X3 receptors for pain management. Ethyl 2-piperazin-1-yl-1,3-oxazole was identified as a potential lead compound for developing analgesics targeting neuropathic pain pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.